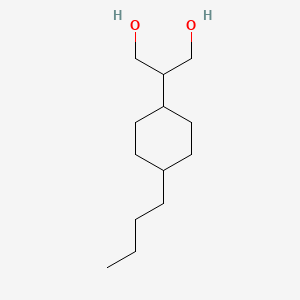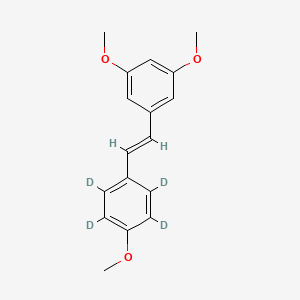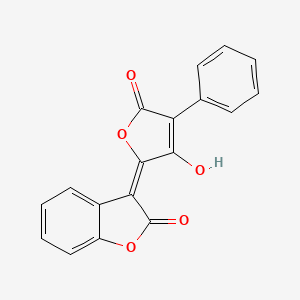
Calycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calycin is a member of benzofurans.
This compound is a natural product found in Podostictina pickeringii, Pseudocyphellaria coronata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antibacterial Modulating Activity
Calycin has been studied for its potential in enhancing antibacterial effects. In one study, a compound isolated from Hymenocrater calycinus, identified as 3-(3, 4- dihydroxyphenyl) lactic acid 2-O-quinic acid, demonstrated the ability to enhance the antibacterial effect of various antibiotics against Staphylococcus aureus and Escherichia coli. This suggests this compound's potential role in association with antibiotics for improved antibacterial activity (Gohari et al., 2010).
Potential Against COVID-19
This compound has been identified as a potential inhibitor of COVID-19. A study involving virtual screening of lichen compounds against the SARS-CoV-2 Main protease found this compound to have inhibitory activity. This highlights its potential as a starting point for developing antiviral agents against SARS-CoV-2 (Joshi et al., 2020).
Antitumor Antibiotics
Calicheamicin, a member of the enediyne class of antitumor antibiotics, has been studied for its ability to bind to DNA and induce apoptosis. Its clinical employment as an immunoconjugate to antibodies, such as against CD33 in gemtuzumab ozogamicin, shows its significance in cancer treatment. The study demonstrates its Bax-dependent mechanism of inducing apoptosis in cancer cells (Prokop et al., 2003).
Interaction with Lipid-Binding Proteins
A study on human calycins (lipid-binding proteins) revealed their affinity for various drugs, including this compound. The research suggests biological implications of this interaction in drug delivery and distribution in human tissues, highlighting the significance of this compound in pharmacological applications (Beringhelli et al., 2015).
Anti-Aging and Anti-Tyrosinase Activity
Hypericum calycinum, containing this compound, has shown potential in anti-aging and anti-tyrosinase activities. This study demonstrates its effectiveness in inhibiting enzymes related to aging and skin-whitening, suggesting its use in cosmeceuticals for topical applications (Ersoy et al., 2019).
Propiedades
Número CAS |
10091-92-6 |
|---|---|
Fórmula molecular |
C18H10O5 |
Peso molecular |
306.273 |
Nombre IUPAC |
(3E)-3-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C18H10O5/c19-15-13(10-6-2-1-3-7-10)17(20)23-16(15)14-11-8-4-5-9-12(11)22-18(14)21/h1-9,19H/b16-14+ |
Clave InChI |
CGRCGRBHNKRILW-JQIJEIRASA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC=C4OC3=O)OC2=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
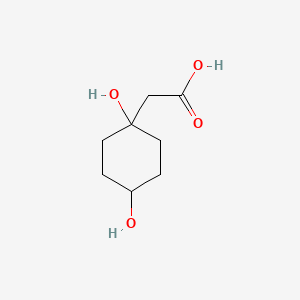
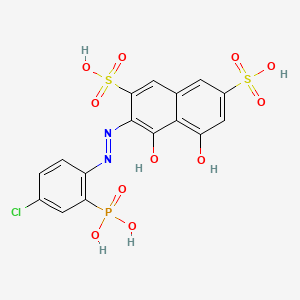


![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
